molecular formula C8H6N2OS B1526846 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1249172-47-1

3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1526846
CAS No.: 1249172-47-1
M. Wt: 178.21 g/mol
InChI Key: LVHIWROIPVTAQF-UHFFFAOYSA-N
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Description

3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, this compound can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases, which are enzymes involved in the apoptotic pathway. Additionally, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments . Long-term exposure to this compound in cell culture experiments has revealed that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites . The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular localization of the compound, allowing it to reach its target sites . Additionally, the distribution of this compound can be influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, thereby influencing its activity and overall impact on cellular function.

Properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHIWROIPVTAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.